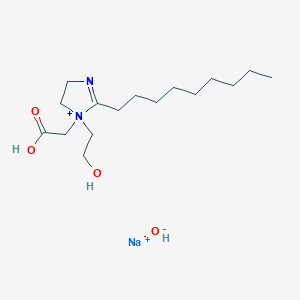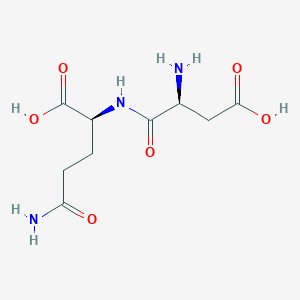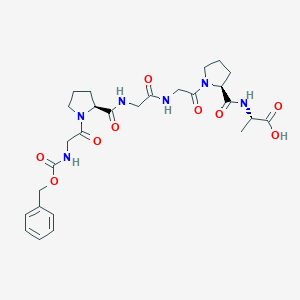
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
Overview
Description
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide compound. It is often used as a substrate in enzymatic studies, particularly those involving collagenase enzymes. This compound is notable for its role in biochemical research, where it serves as a model substrate to study enzyme kinetics and specificity.
Biochemical Analysis
Biochemical Properties
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is involved in enzymatic cleavage, yielding Gly-Pro-Ala . This process can be determined colorimetrically by reaction with ninhydrin . The compound interacts with the enzyme microbial collagenase (MMP-1) .
Cellular Effects
This compound has been found to induce metamorphosis in larvae and asexual buds of the Cassiopea species of jellyfish in vitro at micromolar concentration .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with microbial collagenase (MMP-1). The enzymatic cleavage of this compound yields Gly-Pro-Ala .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH primarily undergoes hydrolysis reactions when acted upon by specific enzymes like collagenase. It can also participate in:
Oxidation: Under certain conditions, the peptide bonds may be susceptible to oxidative cleavage.
Reduction: Reductive cleavage of disulfide bonds, if present, can be achieved using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using collagenase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like DTT or β-mercaptoethanol.
Major Products Formed
The primary products of enzymatic hydrolysis of this compound are smaller peptide fragments. For example, collagenase cleaves this compound to produce N-CBZ-Gly-Pro-Gly and Gly-Pro-Ala .
Scientific Research Applications
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is widely used in scientific research due to its role as a model substrate. Its applications include:
Enzyme Kinetics: Studying the activity and specificity of collagenase enzymes.
Drug Development: Screening potential inhibitors of collagenase for therapeutic purposes.
Biochemical Assays: Serving as a standard substrate in various biochemical assays to measure enzyme activity.
Mechanism of Action
The mechanism of action of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH involves its interaction with collagenase enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of specific peptide bonds, resulting in the cleavage of the peptide into smaller fragments. This process is crucial for understanding the enzyme’s specificity and kinetics .
Comparison with Similar Compounds
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH can be compared with other synthetic peptides used as enzyme substrates. Similar compounds include:
N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-leucine: Another substrate for collagenase with a different amino acid sequence.
N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-valine: Used to study the specificity of different collagenase enzymes.
These compounds share structural similarities but differ in their amino acid sequences, which can affect their interaction with enzymes and their subsequent hydrolysis products.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)/t17-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPZCZOLKBHAP-IHPCNDPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156714 | |
| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13075-38-2 | |
| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-[N-[N-[1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-prolyl]glycyl]glycyl]-L-prolyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


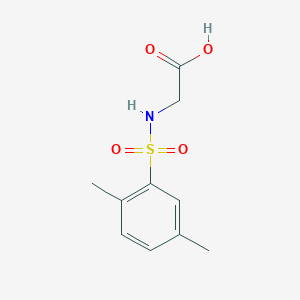
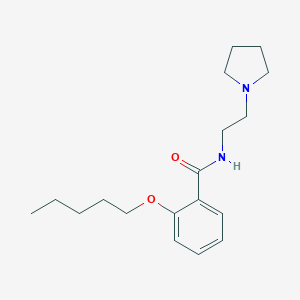
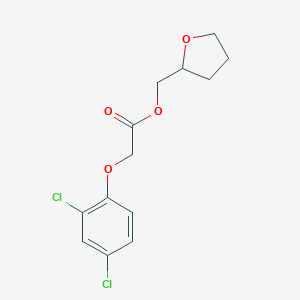
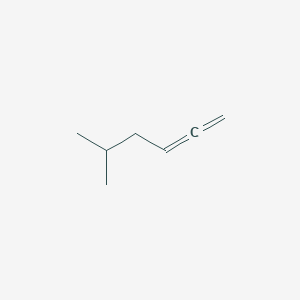
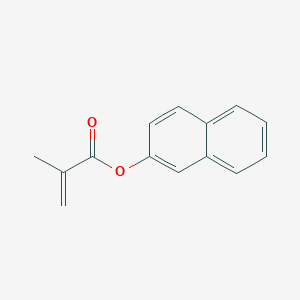

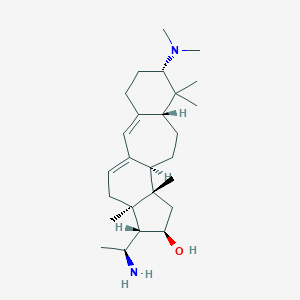

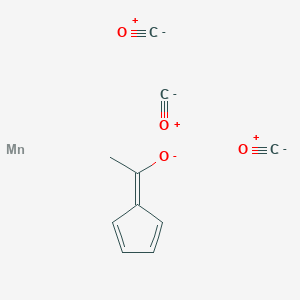


![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
